molecular formula C22H26N2O4 B2968595 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide CAS No. 921863-28-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2968595
CAS RN: 921863-28-7
M. Wt: 382.46
InChI Key: ZRLXBGQQNQWKJU-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties:

Research into related compounds often explores innovative synthetic methodologies, providing foundational knowledge for the synthesis of complex molecules. For example, studies on the synthesis of various heterocyclic compounds, such as benzothiazepines, benzoxazepines, and pyrazolols, shed light on the versatility of heterocyclic chemistries in accessing structurally diverse molecules with potential biological and material applications. These methodologies can offer insights into the synthesis of "N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide" and related compounds, highlighting the importance of innovative synthetic routes in the development of new chemical entities (Katritzky et al., 2001).

Biological Applications:The exploration of biological applications is a significant aspect of research into complex organic molecules. Compounds with similar structural features may exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and antiallergic effects. For instance, the development of novel potential antipsychotic agents based on the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol scaffold demonstrates the potential of structurally complex molecules in addressing unmet medical needs (Wise et al., 1987). Such studies may provide a framework for investigating the biological properties of "this compound."

Material Science Applications:

In material science, the unique structural features of complex organic molecules can lead to novel materials with desirable properties. Research into the silylation of related compounds and the formation of heterocyclic silaheterocycles and benzodioxazasilepines illustrates the potential of such molecules in the development of new materials with specific functionalities (Lazareva et al., 2017). These insights can be extrapolated to understand the potential material applications of "this compound" in creating new materials with unique chemical and physical properties.

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-24-18-12-16(9-10-19(18)28-14-22(3,4)21(24)26)23-20(25)13-27-17-8-6-7-15(2)11-17/h6-12H,5,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLXBGQQNQWKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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